molecular formula C6H16NO3P B1363390 Diethyl (2-aminoethyl)phosphonate CAS No. 41468-36-4

Diethyl (2-aminoethyl)phosphonate

Cat. No.: B1363390
CAS No.: 41468-36-4
M. Wt: 181.17 g/mol
InChI Key: JUAGHBASZWRMQH-UHFFFAOYSA-N
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Description

Diethyl (2-aminoethyl)phosphonate is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C—P) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl aminoethylphosphonate typically involves the reaction of diethyl phosphite with an appropriate amine. One common method involves the reaction of diethyl phosphite with diethanolamine in the presence of anhydrous Lewis acid catalysts. This reaction proceeds through the formation of an intermediate oxazolidine, which then reacts with diethyl phosphite to yield diethyl aminoethylphosphonate .

Industrial Production Methods

For large-scale industrial production, the preparation method involves the depolymerization of paraformaldehyde, followed by the ring formation of formaldehyde and diethanolamine to prepare 3-(2-hydroxyethyl)-1,3-oxazolidine. This intermediate is then reacted with diethyl phosphite in the presence of anhydrous Lewis acid catalysts. The overall yield of this process is high, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-aminoethyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the amino group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.

    Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-aminoethyl)phosphonate is unique due to its combination of the aminoethyl group and the phosphonate moiety. This combination imparts specific chemical properties and biological activities that are not observed in other similar compounds. Its stability, resistance to hydrolysis, and ability to participate in a wide range of chemical reactions make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-diethoxyphosphorylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAGHBASZWRMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369955
Record name Diethyl aminoethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41468-36-4
Record name Diethyl aminoethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (2-aminoethyl)phosphonate
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Synthesis routes and methods I

Procedure details

Into a 500-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of diethyl 2-(1,3-dioxoisoindolin-2-yl)ethylphosphonate (5 g, 16.08 mmol, 1.00 equiv) in ethanol (200 mL) and hydrazine hydrate (8 g, 160.00 mmol, 9.95 equiv). The resulting solution was stirred for 12 h at room temperature. The solids were filtered and the resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane/methanol (9:1). This resulted in 1.5 g (51%) of diethyl 2-aminoethylphosphonate as colorless oil.
Quantity
5 g
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reactant
Reaction Step One
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8 g
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reactant
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200 mL
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Synthesis routes and methods II

Procedure details

A mixture of diethyl cyanomethylphosphonate (17.7 g; 0.1 moles) in ethanol (70 ml) and aqueous HCl (40 ml of 10% HCl) over 10% Pd/C (1 g) is stirred in a pressure vessel at 60 psi. When the calculated amount of H2 had been absorbed (about 26 hours), the catalyst is filtered off over Celite, washed with ethanol, and the filtrate is neutralized with NaHCO3 and evaporated to dryness under vacuum. The residue is extracted with absolute ethanol (2×50 ml) and the clear extract is distilled at about 110° C. and 0.18 mbar to give a colorless liquid (11.4 g; yield 63%).
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 4.67 g (0.015 mol) of diethyl phthalimidoethylphosphonate in 30 ml of ethanol and 1.2 ml of 100% hydrazine hydrate is kept at ambient temperature for ca. 16 hours then is refluxed for 2 hours. The mixture is cooled and filtered and the filtrate is concentrated to give diethyl (2-aminoethyl)phosphonate.
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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